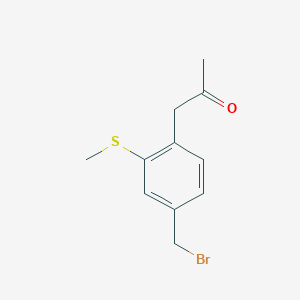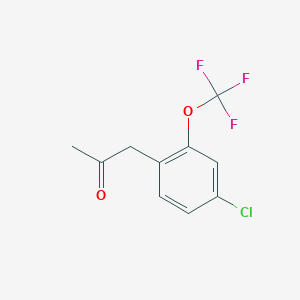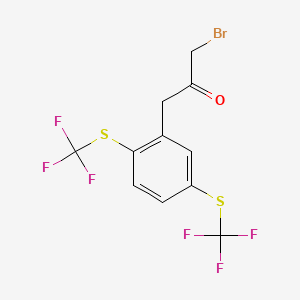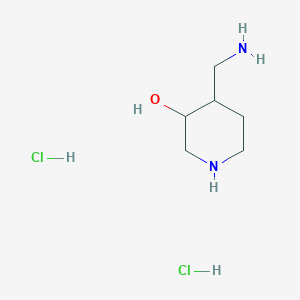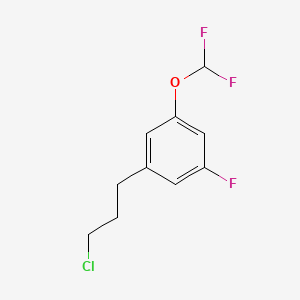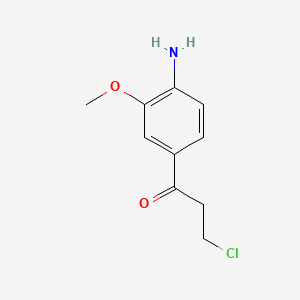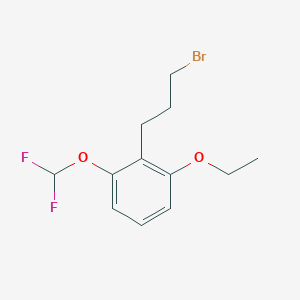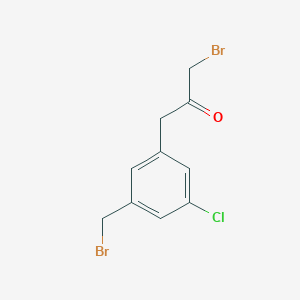
1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a propanone backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of 3-(bromomethyl)-5-chlorophenylpropan-2-one. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired positions on the phenyl ring and the propanone backbone.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as ethanol or acetone, with the addition of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: Conducted in anhydrous solvents such as ether or tetrahydrofuran, under inert atmosphere conditions.
Oxidation Reactions: Performed in aqueous or organic solvents, often at elevated temperatures to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylpropanones or phenylpropanols.
Reduction Reactions: Formation of alcohols or alkanes.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloropropane: A halogenated alkane with similar reactivity and applications.
1-Bromo-3-phenylpropane: Another halogenated compound used in organic synthesis and industrial processes.
Uniqueness: 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s structure allows for versatile modifications, making it valuable in the synthesis of diverse organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H9Br2ClO |
|---|---|
Poids moléculaire |
340.44 g/mol |
Nom IUPAC |
1-bromo-3-[3-(bromomethyl)-5-chlorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2ClO/c11-5-8-1-7(2-9(13)3-8)4-10(14)6-12/h1-3H,4-6H2 |
Clé InChI |
CXQZYRAKYKZATP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CBr)Cl)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


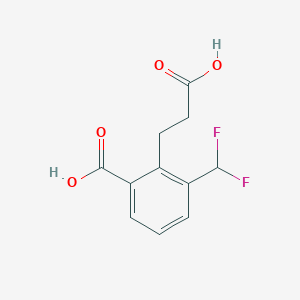
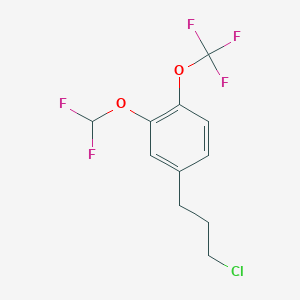
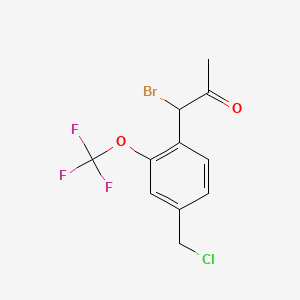
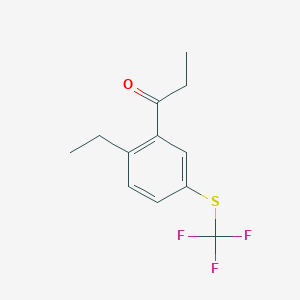
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
